N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, also known by its CAS number 1242267-94-2, is a synthetic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes. Its structural complexity allows for a wide range of interactions, which can be exploited in different scientific applications, especially in medicinal chemistry and organic synthesis.
This compound is classified under the category of organic compounds and is primarily used in research and development settings. It is recognized for its potential biological activities, including effects on various biochemical pathways. The compound is also noted for its harmful properties; it can cause irritation upon contact with skin or eyes and is harmful if swallowed or inhaled .
The synthesis of N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Each step must be optimized for yield and purity, often involving purification techniques like recrystallization or chromatography.
The molecular structure of N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be represented as follows:
Key structural data includes:
This data provides insight into the compound's reactivity and interaction potential with biological targets.
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the piperidine moiety allows it to mimic certain neurotransmitters or other biologically active molecules, potentially modulating their effects.
Data on specific pathways affected by this compound remains limited but suggests that it may influence neurotransmitter signaling pathways due to its structural similarities with known ligands .
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is characterized by:
Key chemical properties include:
Relevant safety data indicates that it should be handled with protective equipment due to its harmful effects upon exposure .
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential impact across various scientific domains.
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine represents a structurally advanced hybrid scaffold integrating piperidine and pyridine pharmacophores. This compound (CAS 1242267-94-2) features a benzyl-substituted piperidine linked via an amine bridge to a chloro-trifluoromethyl pyridine ring, yielding the molecular formula C₁₈H₁₉ClF₃N₃ and a molecular weight of 369.82 g/mol [2] [7]. Such hybrid architectures exploit the complementary bioactivity profiles of both heterocycles: Piperidine derivatives historically enable blood-brain barrier (BBB) penetration and G-protein-coupled receptor (GPCR) modulation, while pyridine rings confer metabolic stability and target affinity through electronic effects [4] [8]. The strategic placement of chlorine and trifluoromethyl groups at the pyridine 3- and 5-positions further enhances receptor binding and pharmacokinetic properties, positioning this compound as a candidate for central nervous system (CNS) and peripheral therapeutics [5] [8].
Table 1: Key Structural and Chemical Properties of N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Property | Value |
---|---|
CAS Registry Number | 1242267-94-2 |
Molecular Formula | C₁₈H₁₉ClF₃N₃ |
Molecular Weight | 369.82 g/mol |
IUPAC Name | N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
Key Structural Features | 1-Benzylpiperidine, 3-chloro-5-(trifluoromethyl)pyridine, secondary amine linker |
Purity Specifications | ≥95% (typical commercial grade) |
Piperidine derivatives have evolved from simple alkaloids to complex synthetic modulators of neurological targets. Early compounds like haloperidol (butyrophenone class) demonstrated the importance of N-substituted piperidines in dopamine D₂ receptor antagonism. The incorporation of a benzyl group at the piperidine N1 position—as seen in the target compound—enhances lipophilicity and receptor affinity by engaging aromatic pockets within GPCR binding sites [7]. This design principle is exemplified in modern muscarinic acetylcholine receptor (mAChR) antagonists like those disclosed in patent WO2017079641A1, where N-benzylpiperidine derivatives exhibit nanomolar affinity for M₄ receptors implicated in Parkinson’s disease and schizophrenia [9].
The secondary amine bridge (-NH-) linking piperidine and pyridine in the target compound enables hydrogen-bond donation, a feature critical for anchoring to aspartate/glutamate residues in neurotransmitter receptors. Structural activity relationship (SAR) studies reveal that replacing this linker with methylene (-CH₂-) reduces CNS activity by 10-fold, underscoring its pharmacophoric necessity [9]. Hybridization with pyridine further augments bioactivity: Pyridine’s nitrogen atom acts as a hydrogen-bond acceptor, improving water solubility and conferring metabolic resistance to oxidative degradation compared to phenyl analogs [4] [8].
Table 2: Evolution of Piperidine-Based Therapeutics Targeting Neurological Receptors
Structural Generation | Representative Compound | Key Innovations | Therapeutic Limitations |
---|---|---|---|
First (1950s–1970s) | Haloperidol | Basic piperidine core, D₂ antagonism | Extrapyramidal side effects |
Second (1980s–2000s) | Donepezil | Benzylpiperidine, acetylcholinesterase inhibition | Peripheral cholinergic effects |
Third (2010s–present) | Target compound and analogs | Piperidine-pyridine hybridization with halogen/CF₃ | Under investigation for selectivity |
The 3-chloro-5-(trifluoromethyl)pyridine moiety is a privileged scaffold in medicinal chemistry due to its dual electronic and steric effects. The trifluoromethyl (-CF₃) group:
Chlorine at the 3-position provides complementary benefits:
SAR analyses of related compounds like 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine confirm that altering the amine substituent diminishes target affinity. For instance, replacing the secondary amine with tertiary variants (e.g., N2-methyl-N2-(3-pyridylmethyl) analogs) reduces M₄ receptor binding by >50%, likely due to steric hindrance or loss of H-bond donation [3] [5].
Piperidine-pyridine hybrids represent a strategic evolution in targeting muscarinic and dopaminergic receptors. Historically, piperidine-containing drugs like benztropine (M₁ antagonist) or aripiprazole (dopamine partial agonist) demonstrated efficacy but lacked subtype selectivity, leading to off-target effects (e.g., hyperprolactinemia or dry mouth) [9]. The target compound’s design addresses two key gaps:
Muscarinic Receptor Specificity: M₄ receptors regulate striatal dopamine release, making them attractive targets for Parkinson’s and schizophrenia. The benzylpiperidine moiety in the target compound mimics acetylcholine’s quaternary ammonium center, while the chloro-trifluoromethyl pyridine extends into allosteric pockets. Patent WO2017079641A1 highlights that N-benzylpiperidine-4-ethyl-N-pyrazinyl piperazine carboxamides—structurally akin to the target compound—achieve >100-fold selectivity for M₄ over M₂/M₃ subtypes [9].
Dopamine Receptor Modulation: Unlike classical antipsychotics, the target compound’s pyridine ring may enable D₂/D₃ partial agonism, balancing neurotransmission without complete blockade. This hypothesis stems from structural parallels to D₂-selective ligands like eticlopride, which similarly integrate halogenated aromatics [7].
Current research gaps include:
Table 3: Receptor Targeting Hypotheses for N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Receptor Type | Target Subtypes | Binding Hypotheses | Therapeutic Implications |
---|---|---|---|
Muscarinic (mAChR) | M₄ > M₁ | - Benzylpiperidine: Ionic bond with Asp112 in M₄ - Pyridine-Cl/CF₃: Hydrophobic pocket engagement | Parkinson’s disease, schizophrenia |
Dopaminergic | D₂/D₃ | - Secondary amine: H-bond to Ser193 in D₂ - CF₃: π-stacking with Phe345 | Psychosis, movement disorders |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8